molecular formula C19H15BrFNO2 B11382888 4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11382888
M. Wt: 388.2 g/mol
InChI Key: OEMBNQXZNCRZPT-UHFFFAOYSA-N
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Description

4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides This compound features a bromine atom, a fluorobenzyl group, and a furan-2-ylmethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: Starting with benzamide, a bromination reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the benzene ring.

    N-Alkylation: The brominated benzamide is then subjected to N-alkylation with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the N-(2-fluorobenzyl) derivative.

    Furan-2-ylmethylation: Finally, the N-(2-fluorobenzyl) derivative is reacted with furan-2-ylmethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the functional groups attached to the benzamide core.

    Coupling Reactions: The presence of the bromine atom allows for palladium-catalyzed coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are typical.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly in the development of inhibitors or modulators targeting specific enzymes or receptors.

    Biological Studies: The compound may be used in biological assays to study its effects on cellular processes and pathways.

    Materials Science: Its unique structural properties make it a candidate for the synthesis of novel materials with specific electronic or photonic properties.

    Chemical Biology: It can be employed in chemical biology to probe the function of biological macromolecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary but often include key signaling proteins or receptors involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide
  • 4-bromo-N-(2-methylbenzyl)-N-(furan-2-ylmethyl)benzamide
  • 4-bromo-N-(2-methoxybenzyl)-N-(furan-2-ylmethyl)benzamide

Uniqueness

Compared to similar compounds, 4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for specific applications in drug design and materials science.

Properties

Molecular Formula

C19H15BrFNO2

Molecular Weight

388.2 g/mol

IUPAC Name

4-bromo-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H15BrFNO2/c20-16-9-7-14(8-10-16)19(23)22(13-17-5-3-11-24-17)12-15-4-1-2-6-18(15)21/h1-11H,12-13H2

InChI Key

OEMBNQXZNCRZPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br)F

Origin of Product

United States

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